Benzyl 4-fluoro-2-(trifluoromethyl)benzoate
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Overview
Description
Benzyl 4-fluoro-2-(trifluoromethyl)benzoate: is a chemical compound characterized by its benzene ring substituted with a fluorine atom, a trifluoromethyl group, and a benzyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluoro-2-(trifluoromethyl)benzoic acid and benzyl alcohol.
Reaction Conditions: The esterification reaction is usually carried out using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Purification: The product is purified through recrystallization or column chromatography to achieve high purity.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is conducted in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality.
Scale-Up Considerations: Special attention is given to the control of reaction parameters to avoid side reactions and ensure scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Fluoro-2-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzyl esters or amides.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a fluorescent probe in biological studies to track cellular processes. Medicine: Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 4-fluoro-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to produce a fluorescent signal. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzyl bromide: Similar structure but with a bromine atom instead of the benzyl ester group.
4-Fluoro-2-(trifluoromethyl)benzoyl chloride: Similar structure but with a chloride atom instead of the benzyl ester group.
Properties
IUPAC Name |
benzyl 4-fluoro-2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-11-6-7-12(13(8-11)15(17,18)19)14(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSKZRLVXDSQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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